

# Solid-phase extraction method for N-arachidonoyl glycine

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## Compound of Interest

Compound Name: Arachidoyl glycine

Cat. No.: B594029

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An Application Note and Protocol for the Solid-Phase Extraction of N-arachidonoyl glycine (NAGly) from Biological Matrices.

This document provides a detailed methodology for the selective extraction and concentration of N-arachidonoyl glycine (NAGly), an endogenous signaling lipid, from biological samples such as plasma, serum, and tissue homogenates. The protocol is designed for researchers in pharmacology, biochemistry, and drug development requiring accurate quantification of NAGly.

## Introduction

N-arachidonoyl glycine (NAGly) is an N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including pain perception, inflammation, and cellular signaling. Accurate and reliable quantification of NAGly in biological matrices is essential for understanding its physiological functions and its potential as a therapeutic target. Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of analytes from complex samples prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This application note details a C18-based SPE protocol for the efficient isolation of NAGly.

## Experimental Protocols

This section outlines the detailed procedures for sample preparation, solid-phase extraction, and subsequent analysis.

## Materials and Reagents

- SPE Cartridges: C18 solid-phase extraction cartridges
- Solvents: HPLC-grade methanol, acetonitrile, and water
- Internal Standard (IS): N-arachidonoyl glycine-d8 (NAGly-d8)
- Biological Sample: Plasma, serum, or tissue homogenate
- Equipment: SPE manifold, collection tubes, vortex mixer, centrifuge, nitrogen evaporator.

## Sample Preparation

A crucial step for removing proteins that can interfere with the extraction process is protein precipitation.

- To 100  $\mu$ L of the biological sample (e.g., plasma), add a known concentration of the internal standard (NAGly-d8).
- Precipitate proteins by adding 300  $\mu$ L of ice-cold acetonitrile.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant for loading onto the SPE cartridge.

## Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for C18 SPE cartridges.

- **Conditioning:** Condition the C18 cartridge by passing 1 mL of methanol through it. This step solvates the C18 functional groups.
- **Equilibration:** Equilibrate the cartridge by passing 1 mL of water through it. This prepares the stationary phase for the aqueous sample.

- **Loading:** Load the supernatant from the sample preparation step onto the conditioned and equilibrated SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 10% methanol in water. This step removes polar impurities while retaining NAGly.
- **Elution:** Elute the retained NAGly from the cartridge using 1 mL of methanol. Collect the eluate in a clean tube.

## Eluate Processing and Analysis

- Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
- Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of NAGly.

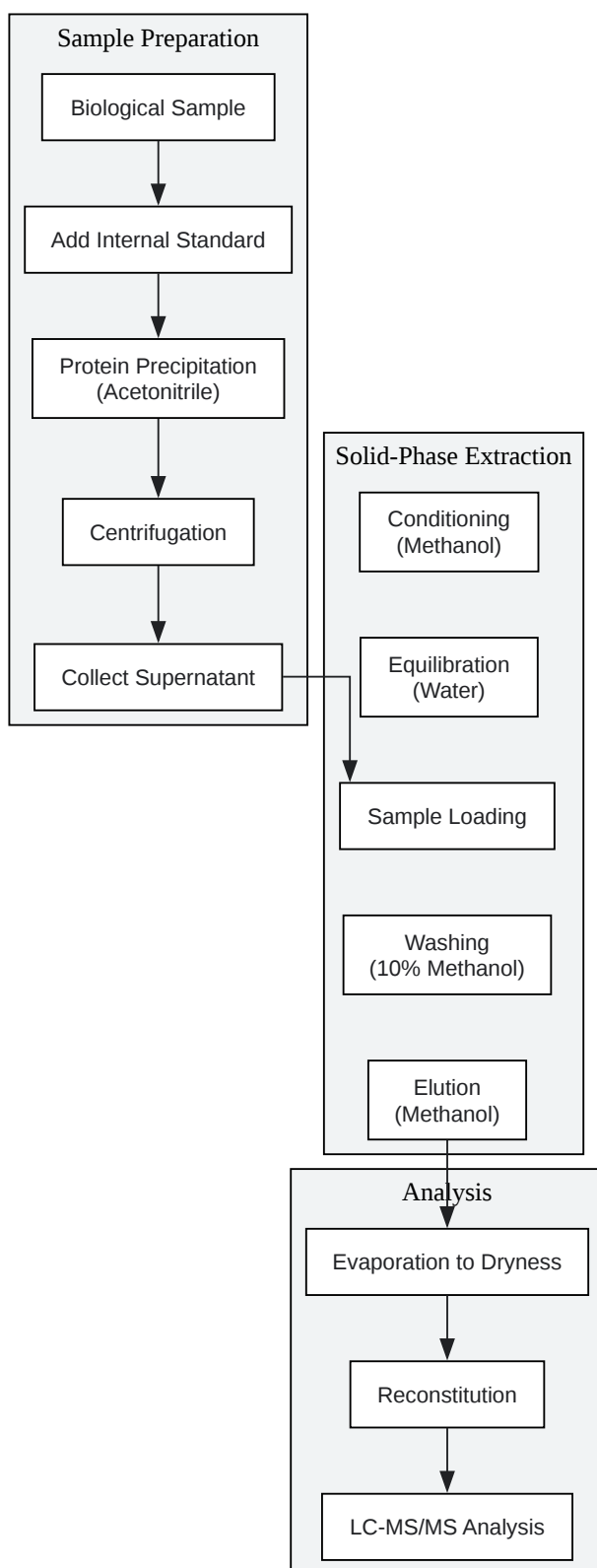
## Data Presentation

The following table summarizes the performance characteristics of the described SPE method.

Parameter	Result
Recovery (%)	> 90%
Matrix Effect (%)	< 15%
Reproducibility (CV%)	< 10%
LOD (ng/mL)	~0.1
LOQ (ng/mL)	~0.5

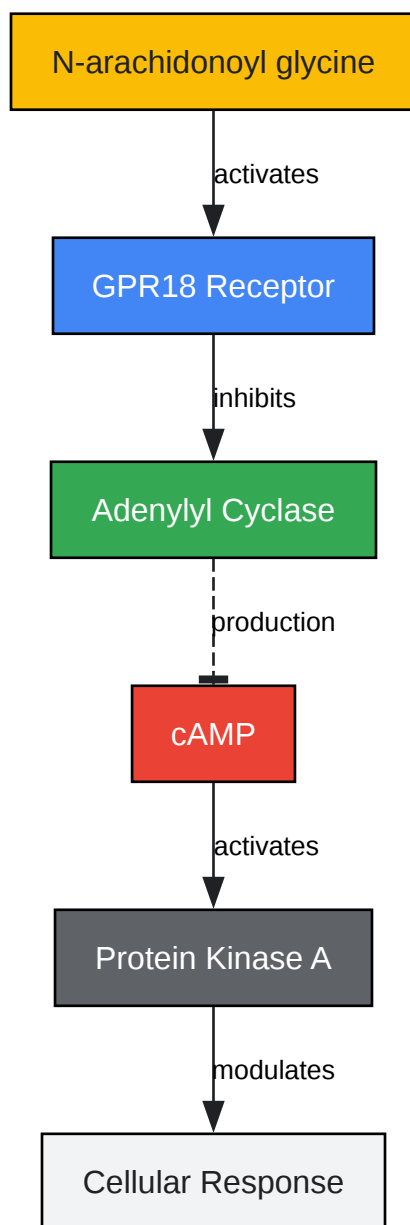
## Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.



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Caption: SPE Workflow for N-arachidonoyl glycine.



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